molecular formula C16H18N4O2S B2674389 N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1172991-59-1

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2674389
CAS RN: 1172991-59-1
M. Wt: 330.41
InChI Key: FXFFVGZOTBLYAM-UHFFFAOYSA-N
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Description

“N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide” is a compound that has been synthesized in the field of medicinal chemistry . It’s part of a class of compounds known as benzothiazoles, which are known for their antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the title compound was synthesized with a yield of 65%, and its 1H NMR (DMSO-d6, 500 MHz) was δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually analyzed based on their IR, 1H, 13C NMR, and mass spectral data . For instance, the title compound was synthesized with a yield of 65%, and its 1H NMR (DMSO-d6, 500 MHz) was δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .

Scientific Research Applications

Antibacterial Activity

The compound’s hybrid structure, combining thiazole and sulfonamide groups, makes it a promising antibacterial agent . Key points include:

Anxiolytic Properties

While not directly related to the compound , benzo[d]imidazo[2,1-b]thiazoles (similar in structure) have been reported as potent non-sedative anxiolytics . These compounds may have applications in anxiety management.

Anticancer Potential

Although not specifically studied for the compound , benzo[d]imidazo[2,1-b]thiazoles have demonstrated powerful anticancer activity . Further investigations could explore its potential in cancer therapy.

PET Imaging Probe

Again, related to structurally similar compounds, benzo[d]imidazo[2,1-b]thiazoles serve as PET imaging probes for β-amyloid plaques in Alzheimer’s patients’ brains . This application aids in early diagnosis and monitoring of Alzheimer’s disease.

Kinase Inhibition

While not directly tested for the compound you specified, benzo[d]imidazo[2,1-b]thiazoles have been investigated as kinase inhibitors . These molecules play a crucial role in regulating cellular processes and are relevant in cancer research.

Antimicrobial Activity

The compound’s structural similarity to benzo[d]oxazole derivatives suggests potential antimicrobial activity . Further studies could explore its effectiveness against specific pathogens.

COX-1 Inhibition

Although not directly studied for this compound, related derivatives have shown weak COX-1 inhibitory activity . COX-1 inhibitors are relevant in pain management and inflammation control.

Anti-Tubercular Compounds

Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds . While not specific to the compound , this field highlights its potential in combating tuberculosis.

Mechanism of Action

The mechanism of action of similar compounds involves their antibacterial activity. These molecules are investigated for their antibacterial activity, in isolation and in complex with cell-penetrating peptides . They display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-4-20-11(9-10(3)19-20)15(21)18-16-17-14-12(22-5-2)7-6-8-13(14)23-16/h6-9H,4-5H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFFVGZOTBLYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(C=CC=C3S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

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